4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine
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Description
This compound, also known as 4- (4- (Bis (4-fluorophenyl)methyl)piperazin-1-yl)aniline, has a CAS Number of 914349-65-8 . It has a molecular weight of 379.45 . The IUPAC name is 4- {4- [bis (4-fluorophenyl)methyl]-1-piperazinyl}aniline .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C23H23F2N3/c24-19-5-1-17 (2-6-19)23 (18-3-7-20 (25)8-4-18)28-15-13-27 (14-16-28)22-11-9-21 (26)10-12-22/h1-12,23H,13-16,26H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C .Safety And Hazards
The compound has some safety concerns. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)29-15-13-28(14-16-29)17-18-1-11-23(27)12-2-18/h1-12,24H,13-17,27H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJHYOGYPFAMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661708 |
Source
|
Record name | 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine | |
CAS RN |
914349-63-6 |
Source
|
Record name | 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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